

Physicochemical characteristics of enantiomerically pure (R)-2-Hydroxy-4-phenylbutyric acid

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Compound of Interest

Compound Name: (R)-2-Hydroxy-4-phenylbutyric acid

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Physicochemical Profile of (R)-2-Hydroxy-4-phenylbutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Hydroxy-4-phenylbutyric acid, a chiral building block of significant interest in the pharmaceutical industry, serves as a crucial intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] This technical guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.

Core Physicochemical Characteristics

The enantiomerically pure **(R)-2-Hydroxy-4-phenylbutyric acid** is a white to off-white crystalline solid at room temperature.[3][4] A summary of its key physicochemical properties is presented below.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₂ O ₃	[5]
Molecular Weight	180.20 g/mol	[5]
CAS Number	29678-81-7	[6]
Melting Point	114-117 °C	[6]
Boiling Point (Predicted)	356.9 ± 22.0 °C at 760 mmHg	[4]
Density (Predicted)	1.219 ± 0.06 g/cm ³	[4]
pKa (Predicted)	3.79 ± 0.10	[4]
Optical Rotation	[α] _{20/D} -9.5° (c = 2.8 in ethanol)	

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are based on established analytical techniques and can be adapted for the specific analysis of **(R)-2-Hydroxy-4-phenylbutyric acid**.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts. [7]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Thermometer

Procedure:

- **Sample Preparation:** A small amount of **(R)-2-Hydroxy-4-phenylbutyric acid** is finely ground using a mortar and pestle.[8]
- **Capillary Tube Packing:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[8][9]
- **Apparatus Setup:** The packed capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[7]
- **Heating and Observation:** The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point (114-117°C). The heating rate is then reduced to 1-2°C per minute.[7]
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Optical Rotation Determination (Polarimetry)

This procedure measures the rotation of plane-polarized light by a solution of the chiral compound.[10][11]

Apparatus:

- Polarimeter
- Polarimeter cell (e.g., 1 dm)
- Volumetric flask
- Analytical balance
- Solvent (e.g., ethanol, 99%)

Procedure:

- **Solution Preparation:** An accurately weighed sample of **(R)-2-Hydroxy-4-phenylbutyric acid** (e.g., 0.28 g) is dissolved in a precise volume of ethanol (e.g., 10 mL) in a volumetric flask to achieve a known concentration (c).
- **Instrument Calibration:** The polarimeter is turned on and allowed to warm up. The instrument is zeroed using a blank solution (pure ethanol).[12]
- **Sample Measurement:** The polarimeter cell is rinsed and filled with the sample solution, ensuring no air bubbles are present. The cell is placed in the polarimeter, and the observed optical rotation (α) is measured.[12]
- **Specific Rotation Calculation:** The specific rotation ($[\alpha]$) is calculated using the following formula:[13] $[\alpha]T\lambda = \alpha / (l \times c)$ where:
 - T is the temperature in degrees Celsius.
 - λ is the wavelength of light used (typically the sodium D-line, 589 nm).
 - α is the observed rotation in degrees.
 - l is the path length of the polarimeter cell in decimeters (dm).
 - c is the concentration of the solution in g/mL.

Solubility Determination (Isothermal Shake-Flask Method)

This method determines the solubility of the compound in various solvents at a constant temperature.[14]

Apparatus:

- Vials with screw caps
- Shaking incubator or water bath with temperature control
- Analytical balance

- Volumetric flasks and pipettes
- Syringes and syringe filters (0.45 μm)
- Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

- Preparation of Saturated Solutions: An excess amount of **(R)-2-Hydroxy-4-phenylbutyric acid** is added to vials containing a known volume of the desired solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane).[\[14\]](#)
- Equilibration: The vials are sealed and placed in a shaking incubator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[\[14\]](#)
- Sample Collection and Preparation: After equilibration, the vials are allowed to stand for the undissolved solid to settle. A sample of the supernatant is carefully withdrawn using a syringe and filtered through a syringe filter to remove any undissolved particles.[\[14\]](#)
- Quantification: The concentration of the dissolved **(R)-2-Hydroxy-4-phenylbutyric acid** in the filtered solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with standard solutions of known concentrations is used for quantification.[\[14\]](#)

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant (pKa) of the carboxylic acid group.[\[15\]](#)[\[16\]](#)

Apparatus:

- pH meter with a calibrated electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker

- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- Deionized water

Procedure:

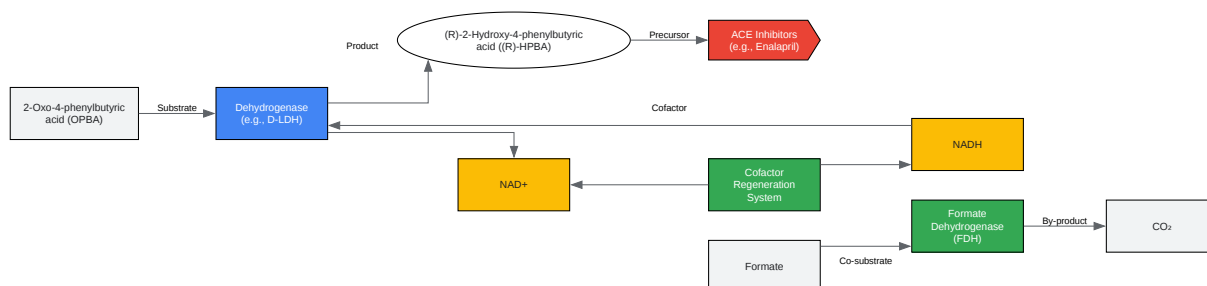
- **Sample Preparation:** A known amount of **(R)-2-Hydroxy-4-phenylbutyric acid** is dissolved in a known volume of deionized water.
- **Titration Setup:** The beaker containing the sample solution is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution.
- **Titration:** The standardized NaOH solution is added incrementally from the burette. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.[\[15\]](#)
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is determined from the steepest part of the curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[\[17\]](#)

Synthesis and Biological Relevance

(R)-2-Hydroxy-4-phenylbutyric acid is a key chiral precursor for the synthesis of several ACE inhibitors, including Enalapril, Lisinopril, and Benazepril.[\[1\]\[2\]\[18\]](#) The enzymatic synthesis of this compound is a preferred route due to its high enantioselectivity.[\[1\]](#)

Enzymatic Synthesis Workflow

A common and efficient method for the synthesis of enantiomerically pure **(R)-2-Hydroxy-4-phenylbutyric acid** involves the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) using a dehydrogenase enzyme.[\[1\]\[19\]](#) This process often employs a coupled enzyme system for cofactor regeneration, enhancing the economic viability of the synthesis.[\[20\]](#)



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Caption: Enzymatic synthesis of (R)-HPBA from OPBA with cofactor regeneration.

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